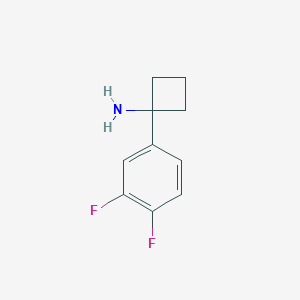1-(3,4-Difluorophenyl)cyclobutanamine
CAS No.: 920501-71-9
Cat. No.: VC15757914
Molecular Formula: C10H11F2N
Molecular Weight: 183.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 920501-71-9 |
|---|---|
| Molecular Formula | C10H11F2N |
| Molecular Weight | 183.20 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)cyclobutan-1-amine |
| Standard InChI | InChI=1S/C10H11F2N/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
| Standard InChI Key | BNXIGKIHQBLVMM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C2=CC(=C(C=C2)F)F)N |
Introduction
1-(3,4-Difluorophenyl)cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring attached to a difluorophenyl group. The compound has the molecular formula C10H11F2N and a molecular weight of approximately 201.19 g/mol. Its structure is notable for the presence of two fluorine atoms at positions 3 and 4 on the phenyl ring, which can influence its chemical reactivity and biological properties.
Synthesis Methods
The synthesis of 1-(3,4-Difluorophenyl)cyclobutanamine can be approached through several chemical methods. Each method requires careful control of reaction conditions to ensure yield and purity. Common synthesis techniques involve the use of appropriate starting materials and catalysts to facilitate the formation of the cyclobutane ring and the attachment of the difluorophenyl group.
Potential Applications
1-(3,4-Difluorophenyl)cyclobutanamine has potential applications in various fields, including pharmaceuticals and materials science. Its unique structure makes it a candidate for interaction studies aimed at understanding its biological implications. These studies are crucial for guiding future drug development efforts and exploring its potential uses in other industries.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(3,4-Difluorophenyl)cyclobutanamine, including variations in fluorination patterns and halogen substitutions. These differences can affect the compounds' reactivity and biological activity.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(2-Fluorophenyl)cyclobutanamine | Fluorine at position 2 on phenyl | Different fluorination pattern affecting reactivity |
| 1-(4-Fluorophenyl)cyclobutanamine | Fluorine at position 4 on phenyl | Variation in electronic properties due to position |
| 1-(3-Chlorophenyl)cyclobutanamine | Chlorine instead of fluorine | Potentially different biological activity |
| 1-(Phenyl)cyclobutanamine | No halogen substitution | Baseline for comparing halogen effects |
Research Findings and Future Directions
Research on 1-(3,4-Difluorophenyl)cyclobutanamine is focused on understanding its chemical and biological properties. Interaction studies are essential for elucidating its mechanism of action and guiding future applications. Further research is needed to fully explore its potential in pharmaceutical and other industries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume